10-(Acetyloxy)-9,10-dihydro-9-phenanthrenyl acetate
10-(Acetyloxy)-9,10-dihydro-9-phenanthrenyl acetate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0833391
InChI:
InChI=1S/C18H16O4/c1-11(19)21-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(17)22-12(2)20/h3-10,17-18H,1-2H3/t17-,18-/m0/s1
SMILES:
CC(=O)OC1C(C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C
Molecular Formula:
C18H16O4
Molecular Weight:
296.3 g/mol
10-(Acetyloxy)-9,10-dihydro-9-phenanthrenyl acetate
CAS No.:
Cat. No.: VC0833391
Molecular Formula: C18H16O4
Molecular Weight: 296.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16O4 |
|---|---|
| Molecular Weight | 296.3 g/mol |
| IUPAC Name | [(9S,10S)-10-acetyloxy-9,10-dihydrophenanthren-9-yl] acetate |
| Standard InChI | InChI=1S/C18H16O4/c1-11(19)21-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(17)22-12(2)20/h3-10,17-18H,1-2H3/t17-,18-/m0/s1 |
| Standard InChI Key | AFGAFKSFAIFLNO-ROUUACIJSA-N |
| Isomeric SMILES | CC(=O)O[C@@H]1[C@H](C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C |
| SMILES | CC(=O)OC1C(C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C |
| Canonical SMILES | CC(=O)OC1C(C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator